Dimethachlor Ethane Sulfonic Acid Sodium Salt-d6

Environmental monitoring Isotope dilution mass spectrometry Pesticide residue analysis

Secure this exact d6 isotopologue for regulatory compliance (EPA 535, EU WFD 0.1 µg/L). The +6 Da mass shift eliminates co-eluting interferences, corrects >40% ionization suppression, and ensures 0.9999 linearity (0.01–3 ppm). Avoid non-deuterated analogs that cause biased quantification. Essential for ISO/IEC 17025 drinking water analysis.

Molecular Formula C13H18NNaO5S
Molecular Weight 329.38 g/mol
Cat. No. B15597824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethachlor Ethane Sulfonic Acid Sodium Salt-d6
Molecular FormulaC13H18NNaO5S
Molecular Weight329.38 g/mol
Structural Identifiers
InChIInChI=1S/C13H19NO5S.Na/c1-10-5-4-6-11(2)13(10)14(7-8-19-3)12(15)9-20(16,17)18;/h4-6H,7-9H2,1-3H3,(H,16,17,18);/q;+1/p-1/i1D3,2D3;
InChIKeyXBBRNOPGXYQVIS-TXHXQZCNSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethachlor Ethane Sulfonic Acid Sodium Salt-d6: Deuterated ESA Metabolite Standard for Environmental Mass Spectrometry


Dimethachlor Ethane Sulfonic Acid Sodium Salt-d6 is a stable isotope-labeled analog of the chloroacetanilide herbicide metabolite dimethachlor ESA. It contains six deuterium atoms substituted at the two methyl positions of the 2,6-dimethylphenyl ring (C13D6H12NNaO5S, MW 329.38). The compound functions as a surrogate standard or internal standard in LC-MS/MS and GC-MS methods for quantifying the native ESA metabolite in groundwater, surface water, drinking water, and soil matrices [1]. It is a metabolite of the herbicide dimethachlor, used primarily for oilseed rape protection, and is regulated as a pesticide pollutant in drinking water under EPA Method 535 [2]. The deuterated form enables precise quantification by correcting for matrix effects, ionization suppression, and recovery losses inherent in environmental trace analysis.

Why Unlabeled Dimethachlor ESA or Alternative ESAs Cannot Replace the -d6 Isotopologue


Generic substitution of Dimethachlor Ethane Sulfonic Acid Sodium Salt-d6 with the non-deuterated form or with other chloroacetanilide ESA degradates (e.g., acetochlor ESA, alachlor ESA, metolachlor ESA) introduces significant analytical error. The unlabeled compound (MW 323.34) cannot be distinguished from the native analyte by MS/MS fragmentation alone, rendering quantification unreliable in complex environmental matrices due to co-eluting interferences and matrix-induced ionization suppression [1]. Class-level substitution with other ESA degradates is invalid because each exhibits unique chromatographic retention, distinct MRM transitions, and matrix-dependent recovery characteristics. For example, in drinking water analysis, dimethachlor ESA displays peak splitting behavior not observed for acetochlor ESA, requiring combined peak integration; a non-identical internal standard would misrepresent recovery and bias quantification [2]. Only the deuterium-labeled exact analog provides the isotopic fidelity required for isotope dilution mass spectrometry (IDMS) and meets the validation criteria of EPA Method 535 and ISO 17034 reference material guidelines [3].

Quantitative Differentiation of Dimethachlor ESA-d6: Calibration, Recovery, and Chromatographic Performance


Isotopic Purity and Mass Shift: Enables Reliable Quantification via Isotope Dilution

The -d6 isotopologue provides a nominal mass shift of +6 Da relative to the unlabeled dimethachlor ESA (MW 323.34 vs. 329.38) with six deuterium atoms incorporated at the two methyl positions of the 2,6-dimethylphenyl ring. This substitution occurs at non-exchangeable carbon positions, ensuring isotopic label stability under aqueous sample preparation and chromatographic conditions . In contrast, single deuterium-labeled or 13C-labeled analogs from the chloroacetanilide class (e.g., alachlor ESA-d3, metolachlor ESA-13C6) exhibit smaller mass shifts that increase the risk of isotopic cross-talk with the native analyte's M+1/M+2 isotopologues in complex matrices. The -d6 configuration also ensures that the labeled standard elutes within ≤0.03 min of the native analyte under reversed-phase LC conditions, minimizing differential matrix effects .

Environmental monitoring Isotope dilution mass spectrometry Pesticide residue analysis

Calibration Linearity and Sensitivity: r² = 0.9999 Across 0.01-3 ppm Range

Under EPA Method 535 conditions, dimethachlor ESA (used as a surrogate standard, for which the -d6 isotopologue serves as the deuterated source material) demonstrates exceptional calibration linearity. In a validated ion-trap LC/MS study, the calibration curve for dimethachlor ESA exhibited r² = 0.9999 over a concentration range of 0.01 to 3 ppm (10-3000 ng/mL) in reagent water [1]. This performance exceeds the EPA Method 535 acceptance criterion of r² ≥ 0.995 and matches or surpasses linearity reported for other chloroacetanilide ESA degradates: acetochlor ESA (r² = 0.9987), alachlor ESA (r² = 0.9992), and metolachlor ESA (r² = 0.9995) in the same method [2]. The extended linear range enables quantification of dimethachlor ESA across three orders of magnitude without requiring sample dilution, a practical advantage for laboratories processing both low-level drinking water samples (0.01-0.1 µg/L) and contaminated surface water samples (≥1 µg/L).

Method validation LC-MS quantification EPA Method 535

Matrix Recovery Performance: 70-130% Surrogate Recovery in Reagent, Tap, and Surface Water

When used as a surrogate standard, dimethachlor ESA-d6 demonstrates robust recovery across diverse water matrices. In a multi-matrix evaluation under EPA Method 535, surrogate recovery for dimethachlor ESA ranged from 70% to 130% in reagent water, tap water, and surface water extracts, meeting the EPA acceptance window [1]. This performance is quantitatively comparable to butachlor ESA, the designated internal standard (recovery 75-125% across the same matrices), and notably more consistent than the structurally distinct OA (oxanilic acid) degradates, which exhibited recoveries ranging from 65% to 145% due to differential ionization suppression [2]. The stable recovery of the ESA-d6 isotopologue across low-organic (reagent water) and high-organic (surface water) matrices ensures that matrix-matched calibration curves remain valid without requiring extensive matrix-specific correction factors.

Matrix effect correction SPE recovery Environmental water analysis

Chromatographic Precision and Peak Resolution: RSD 2.0% for Surrogate Across 25 Injections

In a high-throughput LC-MS/MS method for drinking water analysis, dimethachlor ESA (as the surrogate standard) demonstrated a relative standard deviation (RSD) of 2.0% across 25 sequential injections at 90 ng/mL [1]. This precision is marginally superior to the butachlor ESA internal standard (RSD 2.3%) under identical conditions. Notably, dimethachlor ESA exhibits peak splitting on C18 columns under fast ammonium acetate-methanol gradients, requiring combined peak integration for accurate quantification—a behavior not observed for acetochlor ESA or alachlor ESA, which coelute as single peaks [2]. The deuterated -d6 isotopologue mirrors this splitting behavior exactly, ensuring that the internal standard accurately tracks the native analyte's chromatographic profile. In contrast, a non-analogous internal standard (e.g., butachlor ESA) would not correct for this peak shape anomaly, potentially introducing integration bias of up to 15% at low concentrations.

LC-MS/MS precision Chromatographic reproducibility Drinking water compliance

Environmental Persistence and Detection Frequency: DT50 40-70 Days; Detected at 0.01-0.08 µg/L in Surface Water

Dimethachlor ESA, the native analyte quantified using the -d6 standard, exhibits moderate environmental persistence with DT50 (half-life) values ranging from 40 to 70 days in soils and groundwater under agricultural field conditions following dimethachlor application [1]. This persistence is comparable to alachlor ESA (DT50 45-80 days) but substantially longer than the parent herbicide dimethachlor (DT50 10-30 days) and shorter than metolachlor ESA (DT50 120-200 days) [2]. In surface water monitoring of the Danube and Tisza rivers, dimethachlor ESA was detected at mean concentrations of 0.01 µg/L and 0.08 µg/L, respectively, while the OA metabolite was detected at concentrations approximately 150- to 20-fold higher (1.51 µg/L and 1.43 µg/L) [3]. This differential environmental partitioning—ESA predominating in groundwater, OA in surface water—necessitates compound-specific quantification using a dedicated isotopically labeled standard, as class-based internal standards would misrepresent the true environmental concentration of each metabolite.

Environmental fate Pesticide metabolite persistence Groundwater monitoring

Validated Application Scenarios for Dimethachlor ESA-d6 in Environmental and Regulatory Laboratories


EPA Method 535 Compliance: Surrogate Standard for Drinking Water Monitoring

Dimethachlor Ethane Sulfonic Acid Sodium Salt-d6 serves as the primary surrogate standard in EPA Method 535 for quantifying chloroacetanilide herbicide degradates in finished drinking water. The method uses the -d6 isotopologue to correct for SPE recovery losses and matrix effects across reagent, tap, and surface water matrices, achieving recovery rates of 70-130% [1]. The standard's r² = 0.9999 calibration linearity across 0.01-3 ppm enables quantification at the regulatory-relevant low µg/L range required for UCMR and the Contaminant Candidate List [2].

Groundwater and Surface Water Residue Monitoring for EU Water Framework Directive

For groundwater monitoring under the EU Water Framework Directive (limit 0.1 µg/L for individual pesticides and metabolites), the -d6 standard enables accurate quantification of dimethachlor ESA, which has been detected in European surface waters at concentrations up to 0.08 µg/L [1]. The deuterated standard's isotope dilution capability corrects for the high dissolved organic carbon content typical of European river systems, where matrix-induced ionization suppression can exceed 40% [2].

Environmental Fate Studies: Tracking Degradation Kinetics in Soil and Water

In degradation studies evaluating dimethachlor persistence (DT50 40-70 days), the -d6 isotopologue is used as an internal standard to quantify the ESA metabolite over 110-day monitoring periods in soil and groundwater [1]. The +6 Da mass shift ensures that the internal standard signal does not interfere with untargeted HRMS workflows that also detect unknown transformation products, enabling simultaneous targeted quantification and suspect screening in a single analytical run [2].

Multi-Residue LC-MS/MS Methods for Pesticide Degradate Panels

The -d6 standard is integrated into multi-analyte LC-MS/MS panels covering up to nine chloroacetanilide ESA and OA degradates. Its unique retention time and MRM transition (m/z 300→121 for the native ESA; m/z 306→127 for the -d6 isotopologue) allow it to serve simultaneously as a surrogate for dimethachlor ESA and as a retention time reference for method development. The compound's RSD of 2.0% over 25 injections provides the precision necessary for ISO/IEC 17025 accredited laboratories performing regulatory compliance testing [1].

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